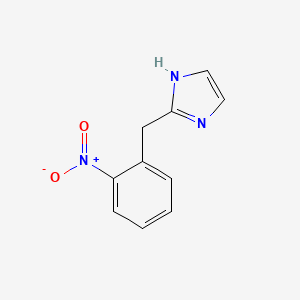

2-(2-Nitrobenzyl)-imidazole

描述

Structure

3D Structure

属性

分子式 |

C10H9N3O2 |

|---|---|

分子量 |

203.20 g/mol |

IUPAC 名称 |

2-[(2-nitrophenyl)methyl]-1H-imidazole |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6H,7H2,(H,11,12) |

InChI 键 |

TZWZGUNFZZTVNS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CC2=NC=CN2)[N+](=O)[O-] |

产品来源 |

United States |

Contextualization Within Imidazole and Nitrobenzyl Chemistry

The foundational understanding of 2-(2-Nitrobenzyl)-imidazole requires an appreciation of its constituent parts: the imidazole (B134444) ring and the 2-nitrobenzyl group.

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. rsc.orgchemicalbook.com This structural feature imparts a unique set of properties, including the ability to act as both a weak acid and a weak base. chemicalbook.com The imidazole ring is a fundamental component of many biologically crucial molecules, including the amino acid histidine and the neurotransmitter histamine. rsc.org Its aromaticity and the presence of nitrogen atoms make it a versatile scaffold in medicinal chemistry, with numerous imidazole-containing compounds exhibiting a wide range of pharmacological activities. nih.gov

The 2-nitrobenzyl group, on the other hand, is a well-established photolabile protecting group in organic synthesis. Current time information in Bangalore, IN.wikipedia.org Photolabile protecting groups are chemical moieties that can be removed from a molecule using light, offering a high degree of control over chemical reactions in terms of timing and location. wikipedia.org The 2-nitrobenzyl group is particularly notable for its cleavage under UV light irradiation, a process that proceeds through a Norrish Type II reaction. wikipedia.org This reaction involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected functional group. Current time information in Bangalore, IN.wikipedia.org

The combination of these two moieties in this compound results in a molecule where the reactive imidazole nitrogen can be "caged" or protected by the photolabile 2-nitrobenzyl group. This suggests that the imidazole's reactivity could be unleashed at a specific time and place by applying light, a feature of significant interest in various research domains.

Significance of the Nitrobenzyl Imidazole Moiety in Scientific Inquiry

Classical Approaches to Nitrobenzyl-Imidazole Scaffold Construction

Traditional methods for constructing the nitrobenzyl-imidazole scaffold have primarily relied on established reactions such as alkylation and Ullmann-type couplings. These methods, while effective, often necessitate specific catalysts and reaction conditions.

Alkylation Reactions of Imidazole Derivatives

The N-alkylation of imidazoles with nitrobenzyl halides is a direct and common strategy for synthesizing compounds like 1-(2-nitrobenzyl)-1H-imidazole. This reaction typically involves treating imidazole with a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide, in the presence of a base. lookchem.com The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate, while polar aprotic solvents like dimethylformamide (DMF) are frequently used. The reaction is often conducted at elevated temperatures to drive it to completion. While this method is straightforward, it is important to note that it leads to the formation of the N-substituted isomer, 1-(2-nitrobenzyl)-1H-imidazole, rather than the C-substituted target, this compound. The synthesis of various N-alkylated imidazoles has been explored for their potential as antibacterial agents. researchgate.net

Ullmann-Type Coupling Strategies

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, offers another classical route to form carbon-aryl bonds. wikipedia.orgorganic-chemistry.org In the context of nitrobenzyl-imidazole synthesis, a modified Ullmann-type coupling can be employed. This typically involves reacting an imidazole derivative with a 2-nitrobenzyl halide in the presence of a copper catalyst, often copper(I) iodide (CuI), and a base like potassium carbonate in a solvent such as DMF. These reactions are generally performed under an inert atmosphere, for instance, argon, and at high temperatures, around 120°C, for extended periods, sometimes up to 24 hours. While the Ullmann reaction has been a foundational method in organic synthesis, traditional protocols are often associated with harsh reaction conditions and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced more efficient catalytic systems. organic-chemistry.org

Multicomponent Reaction Paradigms for Imidazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. derpharmachemica.comresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional linear syntheses. derpharmachemica.com For the synthesis of substituted imidazoles, the Debus-Radziszewski condensation is a well-known MCR. derpharmachemica.com

This paradigm has been extensively utilized to generate diverse imidazole derivatives. derpharmachemica.comrsc.org For instance, a three-component reaction of a dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate (B1210297) can yield highly substituted imidazoles. derpharmachemica.comresearchgate.net Palladium-catalyzed three-component reactions have also been developed, combining aryl halides, isocyanides, and diamines to produce 2-aryl-2-imidazolines and related heterocycles. acs.org Furthermore, the scope of MCRs has been expanded to four-component reactions for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.govscirp.org These reactions often proceed with high efficiency, particularly under microwave irradiation. scirp.orgtandfonline.com

The following table summarizes representative examples of multicomponent reactions for imidazole synthesis:

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzil, Benzaldehyde, Ammonium Acetate | Citric Acid | Ethanol (B145695), Reflux | 2,4,5-Triphenyl-1H-imidazole | 92 | derpharmachemica.com |

| Iodobenzene, tert-Butyl isocyanide, Ethylenediamine | PdCl₂/dppp | Toluene | 2-Phenyl-2-imidazoline | 94 | acs.org |

| Benzil, Aldehydes, NH₄OAc | Ionic Liquid | Water, Sonication (60°C) | 2,4,5-Trisubstituted imidazoles | High to Quantitative | nih.gov |

| Benzil, 2-Anisaldehyde, Benzyl (B1604629) amine, NH₄OAc | [n-Pr₂NH₂][HSO₄] or HPA | Solvent-free, MW | 1,2,4,5-Tetrasubstituted imidazoles | High | scirp.org |

Green Chemistry Principles in Synthesis of Nitrobenzyl-Imidazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. This is particularly relevant in the synthesis of imidazoles, where traditional methods can involve hazardous reagents and solvents. derpharmachemica.comscispace.com

Catalyst Design and Application (e.g., PEG-SOCl, Citric Acid)

A key aspect of green chemistry is the development and use of environmentally benign catalysts. In imidazole synthesis, several eco-friendly catalysts have been successfully employed.

Citric acid , a naturally occurring and non-toxic acid, has proven to be an effective metal-free catalyst for the one-pot synthesis of 2,4,5-triarylsubstituted imidazoles. derpharmachemica.comresearchgate.netresearch-nexus.net This method offers mild reaction conditions, simple work-up procedures, and high yields, presenting a greener alternative to metal-containing catalysts. derpharmachemica.com Similarly, lemon juice , which contains citric acid, has been used as a natural and recyclable catalyst for the synthesis of various imidazole derivatives. niscair.res.inrsc.org

Polyethylene (B3416737) glycol-thionyl chloride (PEG-SOCl) is another example of a green catalyst. It has been used for the synthesis of 2,4,5-trisubstituted imidazoles in aqueous media, acting as a heterogeneous catalyst that can be easily separated and reused multiple times without significant loss of activity. ijpsr.com

Solvent Selection and Environmentally Benign Conditions

The choice of solvent is a critical factor in green synthesis. Efforts have been made to replace volatile and toxic organic solvents with more environmentally friendly alternatives. scispace.com

Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. nih.gov The use of water as a solvent has been successfully demonstrated in the sonochemical one-pot multi-component synthesis of functionalized imidazoles using novel reusable ionic liquids as catalysts. nih.gov

Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. nih.gov A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as a recyclable catalyst and reaction medium for the one-pot synthesis of substituted imidazoles, offering good to excellent yields and high product purity. nih.gov

Solvent-free conditions represent an even more sustainable approach. scispace.com The synthesis of imidazoles has been achieved under solvent-free conditions using natural organic acids like malic acid as promoters, often accelerated by microwave irradiation, which reduces reaction times and can improve yields. scispace.com

The following table highlights the use of green catalysts and solvents in imidazole synthesis:

| Catalyst | Solvent/Condition | Reactants | Product | Yield (%) | Reference |

| Citric Acid (15 mol%) | Ethanol | Benzil, Benzaldehyde, NH₄OAc | 2,4,5-Triphenyl-1H-imidazole | 92 | derpharmachemica.com |

| PEG-SOCl (0.2 g) | Water | Substituted benzaldehyde, Benzil, NH₄OAc | 2,4,5-Trisubstituted imidazoles | up to 96 | ijpsr.com |

| Lemon Juice | Reflux (110°C) | Arylglyoxal, 4-Hydroxycoumarin, 2-Aminobenzimidazole | Tricyclic fused imidazoles | Good to Excellent | rsc.org |

| Malic Acid | Solvent-free, MW | Benzil, Aldehyde, NH₄OAc | Imidazoles | up to 85 | scispace.com |

| Ternary DES | - | Substituted imidazoles | Tri and tetra-substituted imidazoles | Good to Excellent | nih.gov |

| Ionic Liquid | Water, Sonication | Benzil, Aldehydes, NH₄OAc | 2,4,5-Trisubstituted imidazoles | High to Quantitative | nih.gov |

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation in organic synthesis has become a cornerstone for accelerating reaction rates, improving yields, and promoting greener chemical processes. clockss.orgderpharmachemica.com For the synthesis of substituted imidazoles, microwave-assisted protocols offer a significant improvement over conventional heating methods by enabling rapid, solvent-free, or solvent-minimal reactions. clockss.orgresearchgate.net

The synthesis of trisubstituted imidazoles, for example, can be achieved efficiently through a one-pot condensation of an α-hydroxyketone (or a related dicarbonyl compound like benzil), an aldehyde, and ammonium acetate on a solid support such as silica (B1680970) gel or alumina (B75360) under microwave irradiation. clockss.org This method circumvents harsh conditions and often reduces reaction times from hours to mere minutes. clockss.orgderpharmachemica.com While a direct microwave-assisted synthesis for this compound is not extensively detailed, the principles from related syntheses are applicable. A plausible approach involves the condensation of 2-nitrobenzyl-related precursors under microwave conditions. For instance, the reaction of 2-nitrophenylacetaldehyde, glyoxal, and ammonia, or a suitable equivalent, could be subjected to microwave irradiation to facilitate the cyclization and formation of the imidazole ring.

Another relevant microwave-assisted method involves the synthesis of 2-substituted-2-imidazolines from nitriles and ethylenediamine, which proceeds rapidly (within 1-2 minutes) and in high yields (70-80%). researchgate.net Adapting this to the target compound could involve using 2-(2-nitrophenyl)acetonitrile as a precursor. The optimization of microwave-assisted synthesis often involves adjusting the power (in Watts) and irradiation time to maximize yield, a process that can be streamlined using factorial design experiments. orientjchem.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Seconds to minutes clockss.orgresearchgate.net |

| Energy Input | High and sustained | Lower, targeted energy clockss.org |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or with minimal solvent clockss.orgresearchgate.net |

| Yields | Variable | Often higher clockss.orgorientjchem.org |

| Conditions | Often harsh (high temp/pressure) | Milder conditions researchgate.net |

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity in the synthesis of imidazole derivatives are highly dependent on a range of reaction parameters, including the choice of catalyst, solvent, temperature, and molar ratios of reactants. orientjchem.orgresearchgate.net

Catalyst and Solvent Effects: The synthesis of 2-substituted benzimidazoles, a related class of compounds, demonstrates the critical role of the catalyst. A study comparing various catalysts for the reaction of o-phenylenediamine (B120857) and 4-nitrobenzaldehyde (B150856) found that bismuth nitrate (B79036) provided quantitative yield in ethanol at room temperature within 60 minutes, outperforming other catalysts like ZnCl₂, CuSO₄, and NiCl₂. rhhz.net In the absence of a catalyst, the reaction showed significantly lower conversion. rhhz.net The choice of solvent also plays a crucial role; while ethanol was found to be effective, other solvents like methanol, dichloromethane, and acetonitrile (B52724) can also be used, with varying results. rhhz.net For some imidazole syntheses, catalyst- and solvent-free conditions are achievable, particularly with microwave assistance, which aligns with the principles of green chemistry. researchgate.net

Temperature and Molar Ratio: Temperature is a key variable to control. While some modern syntheses can proceed efficiently at room temperature with the right catalyst, others require elevated temperatures. rhhz.netresearchgate.net In microwave-assisted synthesis, the power level directly influences the reaction temperature and rate. orientjchem.org Optimization studies have shown that for a given reaction, a specific microwave power and time combination will yield the best results; for example, the synthesis of a series of imidazoles was optimized at 720 watts for 7 minutes. orientjchem.org The molar ratio of reactants is also critical. An excess of one reactant, such as ammonium acetate in the three-component synthesis of trisubstituted imidazoles, is often used to drive the reaction to completion. orientjchem.org However, an improper ratio can lead to the formation of undesired side products. rhhz.net

Table 2: Optimization of Parameters for a Model Benzimidazole (B57391) Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bi(NO₃)₃·5H₂O (5) | Ethanol | Room Temp | 60 | 98 rhhz.net |

| 2 | ZnCl₂ (5) | Ethanol | Room Temp | 120 | 70 rhhz.net |

| 3 | CuSO₄·5H₂O (5) | Ethanol | Room Temp | 180 | 60 rhhz.net |

| 4 | None | Ethanol | Room Temp | 300 | <10 rhhz.net |

| 5 | Bi(NO₃)₃·5H₂O (5) | Dichloromethane | Room Temp | 90 | 90 rhhz.net |

| 6 | Bi(NO₃)₃·5H₂O (5) | Acetonitrile | Room Temp | 150 | 85 rhhz.net |

Data adapted from a study on the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. rhhz.net

Synthetic Strategies for Derivatization and Analog Development

Substitution at the Imidazole and Benzyl Moieties

The structural framework of this compound offers multiple sites for derivatization, primarily at the imidazole nitrogen and on both the imidazole and benzyl rings.

Imidazole Ring Substitution: The nitrogen atom at the 1-position (N-1) of the imidazole ring is a common site for substitution via N-alkylation or N-arylation. For example, purines, which contain an imidazole ring, can be readily alkylated at the N-9 position using reagents like 4-nitrobenzyl bromide in the presence of a base. rsc.org Similarly, 2-(4-fluorobenzyl)benzimidazole can undergo N-nucleophilic substitution with various electrophiles to introduce new functional groups or heterocyclic moieties, achieving high yields of ~80%. rsc.org This strategy allows for the introduction of diverse substituents to modulate the compound's physicochemical properties.

Benzyl and Imidazole Ring Substitution: Substitution on the aromatic rings can be achieved either by starting with pre-functionalized precursors or by direct electrophilic substitution on the final compound, although the latter can be complicated by selectivity issues. A more common and controlled approach is to use substituted starting materials. For instance, synthesizing a series of 1,2-disubstituted benzimidazoles can be achieved by reacting variously substituted N-benzyl o-phenylenediamines with different benzylamines, allowing for diverse patterns on both benzyl groups. jst.go.jp The synthesis of non-symmetrically substituted p-nitro-benzyl-containing benzimidazole N-heterocyclic carbene-silver(I) complexes also highlights the use of N-(p-nitrobenzyl)-N-(alkyl)benzimidazolium salts as precursors, demonstrating derivatization at both the benzyl and imidazole moieties. rsc.org

Formation of Fused Heterocyclic Systems from Nitrobenzyl Precursors (e.g., Benzimidazoles, Pyrazolines)

The 2-(2-nitrobenzyl) group is a versatile precursor for constructing fused heterocyclic systems, primarily through reactions involving the nitro group.

Benzimidazole Formation: The intramolecular reductive cyclization of a 2-nitroaryl group ortho to a nitrogen-containing side chain is a classic and effective method for forming fused nitrogen heterocycles. organic-chemistry.org In the context of a precursor like N-(2-nitrobenzyl)-o-phenylenediamine, the reduction of the nitro group (e.g., using iron powder in formic acid or sodium sulfide) generates an in-situ amino group, which then undergoes intramolecular cyclization and condensation to form a benzimidazole ring system. organic-chemistry.org This strategy is a cornerstone of benzimidazole synthesis and is compatible with a wide array of functional groups. jst.go.jporganic-chemistry.org

Pyrazoline Formation: Pyrazolines are five-membered heterocyclic rings that can be synthesized via the 1,3-dipolar cycloaddition of nitrile imines with alkenes. scirp.orgmdpi.com A compound like this compound could be derivatized to serve as a precursor for such a reaction. For example, the aldehyde functional group can be introduced onto the imidazole ring, converted to a hydrazone, and then oxidized in the presence of an alkene to generate a nitrile imine dipole, which subsequently undergoes cycloaddition. scirp.org Specifically, N-(nitrobenzyl)-imidazole aldehyde has been used as a starting material to create hydrazones, which, upon treatment with an oxidizing agent like chloramine-T in the presence of a dipolarophile (alkene), yield bis(heterocycles) containing both imidazole and pyrazoline rings. scirp.org This cycloaddition approach is a powerful tool for constructing complex, biologically relevant scaffolds. mdpi.commdpi.comnih.gov

Table 3: Fused Heterocyclic Systems from Nitrobenzyl Precursors

| Precursor Type | Key Reagents | Fused System Formed | Reaction Type |

|---|---|---|---|

| o-Nitroaniline derivative | Fe/HCOOH or Na₂S | Benzimidazole | Reductive Cyclization organic-chemistry.org |

| N-(nitrobenzyl)-imidazole aldehyde | 1. Hydrazine, 2. Chloramine-T, 3. Alkene | Imidazole-Pyrazoline | 1,3-Dipolar Cycloaddition scirp.org |

| Nitroaromatic imine | Triethyl phosphite (B83602) (heat) | Indazole | Reductive Cyclization (Cadogan) mdpi.com |

| 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 1. Wittig reagent, 2. H₂/Pd-C, 3. NaH | Benzo[b]pyrazolo[3,4-d]azocine | Wittig, Reduction, Cyclization semanticscholar.org |

Mechanistic Investigations of Chemical Transformations Involving 2 2 Nitrobenzyl Imidazole

Photochemical Reaction Mechanisms of the Nitrobenzyl Group

The cornerstone of the utility of the 2-nitrobenzyl group lies in its photochemical reactivity. When this compound absorbs light, it initiates a series of internal molecular rearrangements that culminate in the cleavage of the bond between the benzyl (B1604629) carbon and the imidazole (B134444) ring.

Detailed Analysis of Norrish Type II Photolysis

The light-induced decomposition of 2-(2-nitrobenzyl)-imidazole is frequently explained by a mechanism similar to the Norrish Type II reaction. wikipedia.orgchemrxiv.orgresearchgate.net Upon absorbing UV light, typically in the 300-360 nm range, the nitro group engages in an intramolecular hydrogen abstraction from the adjacent benzylic carbon. annualreviews.orgnih.gov This pivotal step triggers the entire photochemical sequence. A hydrogen atom is transferred from the CH₂ group linked to the imidazole ring to one of the oxygen atoms of the nitro group. researchgate.net This event leads to the formation of a biradical intermediate. Subsequent rapid electronic and atomic reorganization within this unstable species results in the breaking of the carbon-nitrogen bond, which releases the imidazole and forms 2-nitrosobenzaldehyde as the main photoproduct. researchgate.netnih.gov

Intermediate Species Identification and Characterization

The fleeting nature of the intermediates formed during the photolysis of 2-nitrobenzyl compounds requires advanced analytical methods for their detection and characterization. nih.gov Time-resolved spectroscopy has been crucial in identifying the aci-nitro intermediate, which is formed immediately after the initial hydrogen abstraction. researchgate.netnih.govpsu.edu This intermediate possesses a distinct absorption spectrum around 400 nm, which facilitates its detection. nih.govacs.org The aci-nitro intermediate, a zwitterionic species, represents a critical juncture in the reaction pathway, as it can either proceed to form the final products or revert to the original molecule. researchgate.netnih.gov Further analysis using techniques like transient absorption spectroscopy helps to determine the lifetimes and decay kinetics of these short-lived species, offering a more complete understanding of the reaction mechanism. nih.govnih.gov

Influence of Substituents on Photoreactivity

The efficiency and speed of the photochemical cleavage of the nitrobenzyl group can be significantly altered by adding substituents to the aromatic ring. nih.gov For instance, attaching electron-donating groups, such as methoxy (B1213986) groups, at specific positions on the benzene (B151609) ring can increase the quantum yield of the photoreaction. nih.gov The placement of a methoxy group at the 4- or 5-position of the nitrobenzyl moiety can accelerate the photolysis process. This is thought to be due to the stabilization of the intermediate species and a more efficient intramolecular hydrogen abstraction. In contrast, the presence of electron-withdrawing groups can have the opposite effect, reducing photoreactivity. This ability to fine-tune the photochemical behavior through substituent effects is a key consideration in the design of photolabile protecting groups for diverse applications.

Kinetics and Quantum Yields of Photolytic Cleavage

The efficiency of the photolytic cleavage is measured by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photochemical event to the number of photons absorbed by the system. For this compound and similar compounds, the quantum yield of photolysis is a critical parameter. psu.edu Research has indicated that the quantum yield can be influenced by several factors, including the solvent, pH, and the presence of substituents on the nitrobenzyl group. researchgate.netnih.gov For example, the quantum yield for the photolysis of a related compound, 2-(2-nitrobenzyl)pyridine, was found to be 0.07 in acetonitrile (B52724). nih.gov The kinetics of the cleavage can be tracked by observing the decrease in the concentration of the starting material or the increase in the concentration of the photoproducts using methods like UV-Vis spectroscopy. nih.gov The reaction rate is typically first-order with respect to the concentration of the 2-nitrobenzyl compound. nih.gov

Table 1: Photolysis Data for Selected Nitrobenzyl Compounds

| Compound | Quantum Yield (Φ) | Conditions |

| N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-l-glutamate (Bhc-glu) | High | UV photolysis |

| γ-(α-carboxy-2-nitrobenzyl)-l-glutamate (CNB-glu) | Lower than Bhc-glu | UV photolysis |

| 2-Nitrobenzyl methyl ether | Varies with solvent | Laser flash photolysis |

| 1-(2-Nitrophenyl)ethyl methyl ether | Varies with solvent | Laser flash photolysis |

| 2-Nitrobenzyl alcohol | ~0.6 | Various solvents |

| 1-(2-Nitrophenyl)ethanol | ~0.6 | Various solvents |

Data compiled from various sources for comparative purposes. nih.govrsc.orgscience.gov

Mechanistic Pathways of Nitro Group Transformations (e.g., Reduction)

In addition to photolysis, the nitro group of this compound can undergo a variety of chemical transformations, with reduction being a notable example. The reduction of the nitro group can proceed through several intermediate steps to ultimately form the corresponding amino derivative, 2-(2-aminobenzyl)-imidazole. This conversion is commonly achieved using chemical reducing agents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, or through catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com

The mechanism of nitro group reduction is a stepwise process. nih.gov Initially, the nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). youtube.com The final step involves the reduction of the hydroxylamino group to the amino group (-NH₂). nih.govyoutube.com Each of these steps involves the transfer of electrons and protons. The specific reaction conditions, including the choice of reducing agent and solvent, can significantly influence the reaction pathway and the stability of the intermediate species. orientjchem.org

Elucidation of Reaction Mechanisms in Multicomponent Synthesis

This compound can serve as a valuable component in multicomponent reactions (MCRs), where three or more reactants combine in a single step to create a complex product. rsc.org Understanding the reaction mechanisms in these MCRs is crucial for optimizing reaction conditions and broadening their synthetic utility. nih.govacs.org For example, in a one-pot synthesis involving this compound, an aldehyde, and an isocyanide (a Ugi-type reaction), the imidazole nitrogen can act as a nucleophile. nih.gov A proposed mechanism often starts with the formation of an imine from the aldehyde and another amine component. The isocyanide then inserts into the iminium ion, which is followed by an intramolecular cyclization involving the imidazole. In this context, the nitrobenzyl group can act as a directing group or as a precursor for additional transformations after the main MCR is complete. A thorough understanding of the sequence of bond-forming events and the role of each component is essential for controlling the outcome of these intricate reactions. researchgate.netnih.gov

Reductive Cyclization Mechanisms

The transformation of this compound and its derivatives into fused heterocyclic systems, such as imidazo[1,2-c]quinazolines, is a synthetically valuable reaction. This process occurs through a reductive cyclization mechanism, which is initiated by the reduction of the nitro group and followed by an intramolecular cyclization. The mechanism is a multi-step sequence involving several key intermediates and is influenced by the choice of reducing agent and reaction conditions.

The generally accepted pathway begins with the stepwise reduction of the aromatic nitro group. This transformation is not a single event but proceeds through distinct intermediate stages. A variety of reducing systems have been employed for this purpose, including metal-acid combinations like tin(II) chloride (SnCl₂) in hydrochloric acid, zinc powder in water (Zn/H₂O), iron in acetic acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. rsc.orgresearchgate.netsioc-journal.cn

The reduction sequence is as follows:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine derivative (-NHOH).

Hydroxylamine to Amine: The final reduction step yields the primary amine (-NH₂).

While the amine is the ultimate product of the reduction, some reaction pathways may involve the cyclization of the hydroxylamine intermediate. nih.gov However, the most commonly proposed mechanism involves the complete reduction to the amine, forming the key intermediate, 2-(2-aminobenzyl)-imidazole. sid.ir

Once the 2-(2-aminobenzyl)-imidazole intermediate is formed, it undergoes a spontaneous or catalyzed intramolecular cyclization. The mechanism proceeds as follows:

Nucleophilic Attack: The newly formed, nucleophilic amino group attacks the electrophilic C5 carbon of the imidazole ring. This step forms a new carbon-nitrogen bond and creates a fused, non-aromatic bicyclic intermediate.

Dehydration/Aromatization: The intermediate then undergoes a dehydration process, eliminating a molecule of water. This elimination leads to the formation of a stable, aromatic fused-ring system, the imidazo[1,2-c]quinazoline skeleton.

A plausible mechanism for this tandem reaction is illustrated below:

Scheme 1: Plausible mechanism for the reductive cyclization of this compound.

The initial step involves the multi-stage reduction of the nitro group of This compound (1) to the corresponding amine, 2-(2-Aminobenzyl)-imidazole (4) , via nitroso (2) and hydroxylamine (3) intermediates. The subsequent intramolecular cyclization of the amine intermediate (4) leads to the formation of the fused intermediate (5) , which then aromatizes through the loss of water to yield the final product, 5,6-dihydroimidazo[1,2-c]quinazoline (6) .

Studies on related systems provide concrete examples of this transformation. For instance, the synthesis of substituted imidazo[1,2-c]quinazolines often begins with the reduction of a corresponding 2-(2-nitrophenyl)-imidazole derivative, which then undergoes cyclization. nih.govbohrium.com

The following table summarizes findings from various studies on the reductive cyclization of 2-(2-nitroaryl)imidazole and similar benzimidazole (B57391) precursors, highlighting the different conditions and reagents used to achieve this transformation.

Reductive Cyclization Conditions for Nitroaryl-Imidazole/Benzimidazole Precursors

| Precursor | Reducing Agent / Catalyst | Solvent / Conditions | Product | Reference |

| 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | SnCl₂·2H₂O | Ethanol (B145695), Reflux | 2-(2-Aminophenyl)-4,5-diphenyl-1H-imidazole | sid.ir |

| 2-(2-Nitrophenyl)-1H-benzo[d]imidazole | Zn / H₂O | Water, 80 °C | 5,6-Dihydrobenzo sid.irimidazo[1,2-c]quinazoline | rsc.orgnih.gov |

| 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Fe / NH₄Cl | Ethanol/Water, Reflux | 2-(2-Aminophenyl)-4,5-diphenyl-1H-imidazole | bohrium.com |

| 2-(2-Nitrophenyl)-1H-imidazoles | SnCl₂ | Not specified | Imidazo[1,2-c]quinazolinone derivatives (with isocyanates) | sid.ir |

This data illustrates that reagents like SnCl₂ and iron are effective for the reduction step, leading to the key amine intermediate which can be isolated or used in situ for subsequent cyclization reactions. sid.irbohrium.com The use of zinc in water presents a greener, one-pot approach where the reduction and tandem cyclization occur sequentially to directly afford the final fused heterocyclic product. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 2 2 Nitrobenzyl Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-nitrobenzyl)-imidazole and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound derivatives, the protons of the imidazole (B134444) ring typically appear as distinct signals. For instance, in some derivatives, the imidazole NH proton can be observed as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. clockss.org The protons on the nitrophenyl group and the benzyl (B1604629) methylene (B1212753) bridge also give characteristic signals that are crucial for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbon atoms of the imidazole ring, the nitrophenyl group, and the benzyl methylene bridge resonate at characteristic chemical shifts. For example, in a derivative, the C2 carbon of the imidazole ring can appear around δ 140.34 ppm, while other imidazole carbons (C4 and C5) are found at approximately δ 132.21 and δ 126.42 ppm, respectively. niscpr.res.in

Below are interactive tables summarizing representative NMR data for derivatives of this compound.

Interactive ¹H NMR Data Table for Selected Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| 2-(2-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole | DMSO-d6 | 2.93 (s, 6H), 2.98 (s, 6H), 6.70 (d, J = 8.0 Hz, 2H), 6.81 (d, J = 8.0 Hz, 2H), 7.38 (d, J = 7.8 Hz, 4H), 7.61 (t, J = 7.8 Hz, 1H), 7.78 (t, J = 7.8 Hz, 1H), 7.90 (d, J = 7.8 Hz, 1H), 8.01 (d, J = 7.8 Hz, 1H), 12.61 (br s, 1H) clockss.org |

| 2-Butyl-1H-benzo[d]imidazole | CDCl3 | 7.68 – 7.59 (m, 1H), 7.21 – 7.06 (m, 4H), 2.79 – 2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.17 – 1.61 (m, 2H), 1.42 – 1.32 (m, 2H) rsc.org |

| 2-Hexyl-1H-benzo[d]imidazole | CDCl3 | 7.63 (dd, J = 5.9, 3.1 Hz, 1H), 7.23 - 7.08 (m, 4H), 3.97 (t, J = 7.5 Hz, 2H), 2.78 - 2.73 (m, 2H), 1.80 (dt, J = 15.4, 7.7 Hz, 2H), 1.73-1.63 (m, 2H), 1.26 (dd, J = 7.0, 3.5 Hz, 4H), 0.89 (t, J = 7.3 Hz, 3H) rsc.org |

Interactive ¹³C NMR Data Table for Selected Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-(2-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole | DMSO-d6 | 40.12, 112.06, 118.39, 123.30, 123.64, 123.88, 127.62, 127.86, 128.09, 128.98, 130.43, 133.00, 136.90, 145.98, 149.32, 149.98, 150.45 clockss.org |

| 2-Butyl-1H-benzo[d]imidazole | CDCl3 | 152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6 rsc.org |

| 2-Hexyl-1H-benzo[d]imidazole | CDCl3 | 157.3, 138.0, 137.9, 121.8, 115.0, 31.2, 29.2, 29.1, 28.8, 25.0, 22.8, 14.1 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The nitro group (NO₂) exhibits characteristic strong asymmetric and symmetric stretching vibrations. The C=N stretching vibration of the imidazole ring and the N-H stretching of the imidazole are also key diagnostic peaks. researchgate.net

Characteristic IR Absorption Bands for Imidazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H (imidazole ring) | ~3437 researchgate.net |

| C-H (aromatic) | ~3053 researchgate.net |

| C=N (imidazole ring) | ~1681 researchgate.net |

| C=C (aromatic) | ~1599, 1489 researchgate.net |

| NO₂ (asymmetric stretch) | 1520-1560 |

| NO₂ (symmetric stretch) | 1345-1385 |

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the exact mass of 2-(2-nitrobenzyl)-1H-benzo[d]imidazole has been determined to be 253.085126602 Da. nih.gov

UV-Visible Absorption and Emission Spectroscopy for Photochemical Studies

UV-Visible spectroscopy is crucial for investigating the electronic transitions and photochemical properties of these compounds. The presence of the nitroaromatic chromophore and the imidazole ring leads to characteristic absorption bands in the UV-vis spectrum. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents. clockss.org Photochemical studies often involve monitoring changes in the UV-vis spectrum upon irradiation to identify transient species and photoproducts. researchgate.net For example, some imidazole derivatives exhibit absorption maxima that are red-shifted due to intramolecular charge transfer. clockss.org

Advanced Structural Elucidation Techniques

Single Crystal X-Ray Diffraction (XRD)

Single crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. rsc.org This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net For derivatives of this compound, XRD studies can confirm the connectivity of the atoms and provide insights into the crystal packing, which can influence the solid-state properties of the compound. researchgate.netnih.gov

Chromatographic and Other Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating these compounds from reaction mixtures and for assessing their purity. sielc.com Different stationary phases, such as C18, and mobile phase compositions can be optimized for efficient separation. nih.gov Other techniques like column chromatography are also employed for purification. nih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Studies on various imidazole derivatives have demonstrated their significant thermal stability. For instance, some imidazole compounds are known to be stable at temperatures exceeding 500°C before decomposition begins. uokerbala.edu.iq The thermal stability of nitro-substituted imidazole derivatives is influenced by the position of the nitro group on the imidazole ring and the steric hindrance between adjacent nitro groups. nih.gov

In the context of this compound and its derivatives, TGA can reveal a multi-step decomposition process. The initial weight loss, often observed at lower temperatures, can typically be attributed to the loss of solvent molecules or moisture. Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic structure.

For example, a study on 1-(2-Nitrobenzyl)-2-(2-nitrophenyl)-1H-benzo[d]imidazole, a related benzimidazole (B57391) derivative, provided insights into its thermal behavior, which can be extrapolated to understand the stability of similar structures. ijfmr.com The analysis of various trisubstituted imidazole derivatives has also contributed to a broader understanding of their thermal properties. ijpsr.com

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|---|---|

| Generic Imidazole Derivative A | 1 | 80 - 150 | ~5% | Loss of adsorbed water/solvent |

| 2 | 250 - 400 | ~60% | Decomposition of the main organic structure | |

| Generic Nitro-substituted Imidazole Derivative B | 1 | 100 - 180 | ~3% | Loss of solvent |

| 2 | 300 - 550 | ~75% | Major decomposition, including loss of nitro groups |

Surface Area and Porosity Analysis (e.g., BET)

Brunauer-Emmett-Teller (BET) analysis is a widely used technique to determine the specific surface area of a material. This information, along with porosity data, is critical for applications where surface interactions are important, such as in catalysis and materials science.

For imidazole-based materials, particularly those designed for catalytic or adsorption purposes, BET analysis provides essential information about the available surface for chemical reactions. For instance, in the development of catalysts supported on materials like silica (B1680970), the surface area directly impacts the catalyst's efficiency. rsc.org

The nitrogen adsorption-desorption isotherm obtained from BET analysis can classify the material as microporous, mesoporous, or macroporous. For crystalline powders of compounds like this compound, a relatively low surface area would be expected unless they are specifically prepared in a high-surface-area form.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

|---|---|---|---|

| Mesoporous Silica Support | > 500 | > 0.5 | 2 - 10 |

| Imidazole-functionalized Silica | 200 - 400 | 0.3 - 0.6 | 2 - 8 |

| Crystalline Organic Compound | < 10 | < 0.05 | N/A |

Computational and Theoretical Chemistry Studies of 2 2 Nitrobenzyl Imidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-(2-nitrobenzyl)-imidazole systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), have been used to optimize molecular geometries and predict a range of properties. materialsciencejournal.orgnih.govsemanticscholar.org These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. semanticscholar.org DFT studies on related nitro-containing imidazole and benzimidazole (B57391) systems have successfully predicted their electronic and nonlinear optical (NLO) properties. unibo.itacs.org The choice of functional and basis set is critical; for instance, the CAM-B3LYP functional has been used alongside B3LYP to provide a comparative analysis of electronic properties. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com For imidazole derivatives, FMO analysis helps in understanding intramolecular charge transfer (ICT) processes. rsc.orgnih.gov The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in chemical reactions. In related nitro-substituted imidazole systems, the HOMO is often localized on the imidazole and benzyl (B1604629) cores, while the LUMO is delocalized over the nitrobenzene (B124822) moiety, indicating a potential for charge transfer upon excitation. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. acs.orguni-muenchen.de This analysis localizes the wave function into one-center (lone pairs) and two-center (bonds) elements, corresponding to the Lewis structure picture. uni-muenchen.de NBO analysis can quantify the stabilization energies associated with these donor-acceptor interactions, with higher stabilization energies indicating more significant charge transfer. acs.org For imidazole derivatives, NBO analysis has been used to study the intramolecular bonding and interactions, providing insights into the stability and charge delocalization within the molecule. nih.gov

HOMO-LUMO Energy Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic excitation. researchgate.net For various imidazole derivatives, the HOMO-LUMO gap has been calculated using DFT methods. materialsciencejournal.orgirjweb.comresearchgate.net For example, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant intramolecular charge transfer. irjweb.com In another study on a different imidazole derivative, the calculated energy gap was 4.717 eV. researchgate.net These values are crucial for predicting the electronic absorption spectra and potential applications in optoelectronics. rsc.org

Table 1: Calculated HOMO-LUMO Energy Gaps for Various Imidazole Derivatives

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Imidazole Derivative 1A | B3LYP/6-311G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Imidazole-2-carboxaldehyde | B3LYP/6-311G | -7.20 | -2.14 | 5.05 | researchgate.net |

| 4-fluoro-4-hydroxybenzophenone | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 4.717 | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 4.54 | materialsciencejournal.org |

| 1-benzyl-2-phenyl-1H-benzo[d]imidazole (A5) | DFT | -6.05 | -3.03 | 3.02 | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzo[d]imidazole (A4) | DFT | -6.27 | -2.71 | 3.56 | biointerfaceresearch.com |

This table is for illustrative purposes and includes data from various imidazole derivatives to provide context for the types of values obtained in such studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions with their environment. researchgate.net For imidazole derivatives, MD simulations can provide insights into their conformational flexibility, stability, and interactions with biological macromolecules or solvent molecules. nih.gov These simulations can reveal how the molecule behaves over time, which is crucial for understanding its mechanism of action in biological systems or its performance in materials science applications. researchgate.net For instance, MD simulations have been used to confirm the stable binding of imidazole derivatives to protein targets. nih.gov

Ligand-Receptor Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. clinmedjournals.org In the context of drug design, molecular docking is used to predict the binding mode and affinity of a ligand (e.g., an imidazole derivative) to the active site of a receptor protein. clinmedjournals.orgnih.gov For various imidazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, providing a rationale for the observed biological activity. nih.govnih.gov The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates. nih.gov

Prediction of Binding Affinities and Inhibition Constants

Computational docking studies are instrumental in predicting the binding affinities and inhibition constants of ligands with their biological targets. For derivatives of this compound, these studies have been crucial in identifying potential therapeutic applications. Molecular docking simulations predict the binding modes and affinities, which are often expressed as binding energy (in kcal/mol) and the inhibition constant (Ki). japsonline.com For instance, studies on related imidazole derivatives have shown that the binding affinity is significantly influenced by the substituents on the imidazole and phenyl rings.

In one study, various aryl-substituted imidazoles were docked against several Leishmania enzyme targets. clinmedjournals.org The compound 1-benzyl-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated a notable binding energy of -10.28 kcal/mol with a corresponding inhibition constant (Ki) of 29.14 nM against Arginase I, a key enzyme in Leishmania. clinmedjournals.org This highlights the potential of the nitro-substituted benzyl-imidazole scaffold in drug design.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 1-benzyl-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Arginase I (Leishmania) | -10.28 | 29.14 nM | clinmedjournals.org |

| 4,5-di(furan-2-yl)-2-(5-(4-nitrophenyl)furan-2-yl)-1H-imidazole | Trypanothione Reductase (Leishmania) | -9.12 | 0.21 µM | japsonline.com |

| 4,5-di(furan-2-yl)-2-(5-(4-nitrophenyl)furan-2-yl)-1H-imidazole | Trypanothione Synthetase (Leishmania) | -10.5 | 0.02 µM | japsonline.com |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity and crystal packing of this compound and its derivatives are significantly governed by non-covalent interactions, including hydrogen bonds and π-π stacking. mdpi.com The imidazole ring itself is capable of participating in a diverse range of these interactions through its NH group, pyridine-like nitrogen atom, and its π-system. nih.govnih.gov

Quantum-chemical studies have systematically investigated the interplay of these interactions. nih.gov For many biologically active compounds containing an imidazole moiety, the formation of a hydrogen bond (NH⋯O/N) is a critical step in their mechanism of action. nih.gov The presence of the nitrobenzyl group introduces further possibilities for non-covalent interactions. The nitro group can act as a hydrogen bond acceptor, and its aromatic ring can engage in π-π stacking and nitro-π interactions. researchgate.netmdpi.com These interactions play a crucial role in the formation of stable crystal structures and in the binding of the molecule to biological targets. researchgate.netmdpi.com For example, the crystal structure of some related nitro-containing compounds is stabilized by a combination of C-H⋯O hydrogen bonds and nitro-π(arene) interactions. researchgate.net

| Interaction Type | Participating Groups | Significance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Imidazole NH group, Nitro group oxygen | Stabilizes crystal packing and receptor binding. nih.gov | nih.gov |

| π-π Stacking | Imidazole ring, Benzyl ring | Contributes to molecular packing and stability. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Nitro-π Interactions | Nitro group, Aromatic rings | Influences crystal structure formation. researchgate.netmdpi.com | researchgate.netmdpi.com |

Prediction of Spectroscopic and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic and electronic properties of molecules like this compound. mdpi.comresearchgate.net These calculations can provide valuable information about the molecule's infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, as well as its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comuokerbala.edu.iq

Studies on related 2-nitroimidazole (B3424786) derivatives have shown that the 2-nitroimidazole moiety largely determines the spectroscopic properties of its derivatives. mdpi.com For example, characteristic calculated spectral bands for these compounds include vibrations associated with the imidazole C-N bond and the symmetric and asymmetric stretching of the NO2 group. mdpi.com The electronic properties, such as the HOMO-LUMO energy gap, are crucial for understanding the reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. uokerbala.edu.iq Theoretical predictions of these properties can guide experimental studies and aid in the interpretation of experimental data. rsc.org

| Property | Predicted Value | Reference |

|---|---|---|

| HOMO Energy | -6.23 eV | uokerbala.edu.iq |

| LUMO Energy | -3.68 eV | uokerbala.edu.iq |

| Energy Gap (Eg) | 2.55 eV | uokerbala.edu.iq |

In Silico Prediction of Biological Interaction Profiles

In silico methods are increasingly used to predict the biological interaction profiles of novel compounds, helping to identify potential therapeutic targets and to understand their mechanisms of action. rsc.orgtandfonline.com For imidazole-based compounds, these predictions are crucial for guiding further experimental validation. researchgate.netmdpi.com

Photochemical Applications in Controlled Chemistry and Material Science Utilizing the Nitrobenzyl Imidazole Moiety

Application as Photolabile Protecting Groups (PPGs)

The 2-nitrobenzyl moiety is a cornerstone in the field of photolabile protecting groups due to its high photocleavage efficiency upon near-UV light irradiation. wikipedia.orgnih.gov The general mechanism for the photocleavage of 2-nitrobenzyl-based PPGs is a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then decomposes to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. nih.govresearchgate.netacs.org

This photochemical release can be highly efficient, with quantum yields for the cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters reported to be in the range of 0.49–0.63. nih.gov The efficiency of the photocleavage is influenced by several factors, including the wavelength of irradiation, solvent, and pH. wikipedia.orgnih.gov While highly effective, a drawback of some o-nitrobenzyl class protecting groups can be weak absorption in the first UV band, which can limit the rate of light-induced photocleavage. researchgate.net

Derivatives of the o-nitrobenzyl group have been developed to enhance their photochemical properties. For instance, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, a prominent example, offers nearly quantitative coupling yields and a significantly higher photolysis quantum yield, which is crucial for the synthesis of long oligonucleotides. researchgate.netnih.gov Further modifications, such as the introduction of benzoyl or thiophenyl groups to the NPPOC structure, have been shown to increase the photo-deprotection efficiency by two- and twelve-fold, respectively. nih.govresearchgate.net

Table 1: Comparison of Select o-Nitrobenzyl Photolabile Protecting Groups

| Protecting Group | Common Abbreviation | Key Features | Reference |

|---|---|---|---|

| ortho-Nitrobenzyl | oNB | Foundational PPG, used for a variety of functional groups. | researchgate.net |

| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | High coupling yield and good photolysis quantum yield. | researchgate.netnih.gov |

| Benzoyl-NPPOC | Bz-NPPOC | Two-fold increase in photo-deprotection efficiency over NPPOC. | nih.govresearchgate.net |

| Thiophenyl-NPPOC | SPh-NPPOC | Twelve-fold increase in photo-deprotection efficiency over NPPOC. | nih.govresearchgate.net |

Photocaging Strategies for Biomolecules

Photocaging is a powerful technique that utilizes photolabile protecting groups to control the activity of biomolecules with high spatial and temporal resolution. nih.gov By rendering a biomolecule inactive with a photocage, its function can be initiated at a desired time and location by a pulse of light. nih.gov The 2-nitrobenzyl group and its derivatives have been extensively used to cage a wide range of biomolecules, from small molecules like amino acids and neurotransmitters to large macromolecules like proteins and nucleic acids. nih.govrsc.org

The controlled release of amino acids and other small bioactive molecules is a key application of photocaging technology. For instance, amino acid analogues of 2-nitroimidazole (B3424786) have been synthesized to act as radiosensitizers, with their activity being dependent on the release of the active molecule. nih.gov The general strategy involves attaching the 2-nitrobenzyl group to a functional group on the amino acid, thereby inactivating it. Subsequent irradiation with UV light cleaves the protecting group and releases the active amino acid. rsc.org

This approach has also been successfully applied to other small molecules of biological importance. A notable example is the caging of adenosine (B11128) triphosphate (ATP), where the photolysis of caged ATP allows for the controlled release of this crucial energy currency within cells. nih.govbiosyn.com The kinetics of release for o-nitrobenzyl cages are typically on the millisecond timescale or greater. nih.gov

The controlled release of macromolecules, such as proteins and oligonucleotides, is essential for many biological studies and biotechnological applications. rsc.org The mechanism of release from 2-nitrobenzyl cages follows the same fundamental photochemical pathway as for small molecules. nih.govacs.org Upon UV irradiation, the nitrobenzyl group undergoes a conformational change and subsequent cleavage, liberating the macromolecule. nih.govnih.gov

The efficiency of this release can be influenced by the proximity of other chromophores within the macromolecule, but studies have shown that quantitative photocleavage is achievable. nih.gov For example, a fluorescent dye attached near a 2-nitrobenzyl linker on a DNA molecule did not impede the complete cleavage of the linker. nih.gov This robust release mechanism has enabled the development of photoactivatable proteins and nucleic acids, allowing researchers to study their functions in real-time within living cells. rsc.org

Light-Directed Synthesis and Microfabrication

Light-directed synthesis combines photolithography with solid-phase chemical synthesis to create high-density microarrays of polymers, such as oligonucleotides and peptides. biosyn.comnih.gov This technology relies on the use of photolabile protecting groups to control the stepwise addition of monomers to specific locations on a substrate. researchgate.net The o-nitrobenzyl group and its derivatives have been instrumental in the advancement of this field. researchgate.netscienceopen.com

In the photolithographic synthesis of microarrays, a substrate is functionalized with linkers that are capped with a photolabile protecting group, often a derivative of 2-nitrobenzyl. nih.gov A photolithographic mask is used to expose specific regions of the substrate to light, which removes the protecting group in those areas. nih.govumich.edu The first set of monomers, which are themselves protected with a photolabile group, are then coupled to the deprotected sites. This cycle of deprotection and coupling is repeated to build up a high-density array of diverse chemical products. biosyn.com

The efficiency of the photolithographic technique is critically dependent on the performance of the photolabile protecting group. researchgate.net Groups like NPPOC have been pivotal in enabling the synthesis of long oligonucleotide microarrays due to their high coupling and photolysis yields. researchgate.netnih.gov The development of even more photosensitive groups, such as thiophenyl-NPPOC, has further reduced synthesis times. nih.gov

Photodirected oligonucleotide synthesis is a key application of light-directed synthesis. researchgate.net In this process, the 5'-hydroxyl group of the growing oligonucleotide chain is protected by a photolabile group. biosyn.com Light is used to selectively deprotect specific sites on the array, allowing for the coupling of the next phosphoramidite (B1245037) building block. biosyn.comnih.gov This method allows for the creation of high-density DNA chips with hundreds of thousands of unique sequences. researchgate.netnih.gov

The use of o-nitrobenzyl protection for the 2'-hydroxyl groups has also been a critical development in the solid-phase synthesis of oligoribonucleotides. nih.gov The ability to precisely control the synthesis of oligonucleotides has had a profound impact on genomics, enabling large-scale DNA and RNA sequence analysis. nih.gov

Development of Photo-Responsive Materials and Polymers Utilizing the Nitrobenzyl-Imidazole Moiety

The incorporation of photo-responsive moieties, such as the 2-(2-nitrobenzyl)-imidazole group, into polymer structures has enabled the development of materials with dynamically tunable properties. These smart materials can undergo controlled changes in their chemical and physical characteristics upon exposure to light, opening avenues for a wide range of applications in materials science and controlled chemistry.

Photocleavable Crosslinkers in Polymer Networks

The ortho-nitrobenzyl (o-NB) group, a key component of this compound, has been extensively utilized as a photocleavable crosslinker in the fabrication of polymer networks. nih.govresearchgate.net This strategy allows for the on-demand degradation of the network structure when exposed to UV irradiation. researchgate.net The cleavage of the o-nitrobenzyl ester-based crosslinkers leads to the softening and degradation of the hydrogel or polymer material. researchgate.net

Initially employed in the development of UV-sensitive photoresists, o-NB moieties were later adopted as photocleavable junctions in block copolymers and for light-triggered delivery systems. nih.gov The versatility of o-NB chemistry allows for its incorporation into various polymer networks, including those based on acrylates, methacrylates, and through thiol-click chemistry. nih.govresearchgate.net For instance, o-nitrobenzyl alcohol derivatives with terminal acrylate (B77674) groups have been synthesized and cured in the presence of multifunctional thiols to form photo-responsive networks. mdpi.com

The efficiency of the photocleavage process can be influenced by the specific structure of the o-nitrobenzyl derivative. Studies on bis(norbornene) crosslinkers with different o-nitrobenzyl substitutions have shown that rational structural modifications can tune the photosensitivity of the resulting gels by approximately two orders of magnitude. rsc.org Gels with higher crosslink densities generally require longer UV irradiation times for dissolution. rsc.org

The mechanism of photocleavage involves the phototautomerization of the nitrobenzyl group to an aci-nitro intermediate, which then decomposes to release the deprotected moiety. nih.gov This process has been applied to create photoresponsive polymeric micelles for the controlled release of herbicides, where the photolytic cleavage of the o-nitrobenzyl group serves as the connecting arm in the polymer chain. rsc.org

Table 1: Examples of Polymer Systems Utilizing Nitrobenzyl-Imidazole Moiety as Photocleavable Crosslinkers

| Polymer System | Crosslinker Type | Application | Key Finding |

|---|---|---|---|

| Thiol-acrylate photopolymer | o-nitrobenzyl alcohol derivative with terminal acrylate groups | Light-assisted NIL procedure for coatings | Increased surface hydrophobicity with a static water contact angle of 140°. mdpi.com |

| Co-polymer with fluorinated groups and methacrylic nitrobenzyl ester monomers | Methacrylic nitrobenzyl ester | Photo-pattern system on PEDOT: PSS films | After photolysis, the co-polymer became insoluble in hydrofluoroethers, allowing for selective network dissolution. nih.gov |

| Polymeric micelles | o-nitrobenzyl groups as photocleavable junctions | Controlled release of herbicides | Cumulative release rate from micelles reached 99.6% in 8 hours upon solar-simulating radiation. rsc.org |

| Ring-opening metathesis polymerization (ROMP) gels | ortho-nitrobenzyl substituted bis(norbornene) | Photoresponsive organogels and hydrogels | Photosensitivity of gels could be tuned by about two orders of magnitude through rational changes to the crosslinker structures. rsc.org |

Light-Triggered Tuning of Polymer Surface Properties

The photo-responsive nature of the nitrobenzyl-imidazole moiety has been harnessed to precisely control the surface properties of polymers. nih.govmdpi.com Upon UV irradiation, the cleavage of o-nitrobenzyl esters can release hydrophilic carboxylic acids, thereby altering the polarity of the substrate surface. mdpi.com This change in surface chemistry can influence properties such as adhesion, cohesion, optical refraction, and wettability. nih.govmdpi.com

A notable application involves the fabrication of a substrate with photo-responsive wettability using a block copolymer of poly(styrene-r-2-nitrobenzyl methacrylate-r-glycidyl methacrylate). mdpi.com The release of hydrophilic carboxylic acids under UV light modifies the surface polarity, which in turn dictates the self-assembly of a subsequently coated block co-polymer (poly(styrene-b-methyl methacrylate)) into either lamellar or cylinder-forming domains. mdpi.com

This ability to photochemically alter surface properties has been instrumental in the development of advanced photoresists. The use of nitrobenzyl groups, which are active at shorter wavelengths, helps to reduce light diffraction effects and increase the definition and resolution of the photoresist pattern. nih.gov Furthermore, the high reaction quantum yields of o-nitrobenzyl isomerization minimize the need for high-energy doses that could degrade the polymer matrix. nih.gov

Table 2: Light-Triggered Modifications of Polymer Surface Properties

| Polymer System | Photo-Responsive Moiety | Stimulus | Observed Change in Surface Property |

|---|---|---|---|

| Poly(styrene-r-2-nitrobenzyl methacrylate-r-glycidyl methacrylate) | 2-nitrobenzyl methacrylate | UV light | Increased surface polarity due to the release of hydrophilic carboxylic acids, influencing the self-assembly of an overlying block co-polymer. mdpi.com |

| Thiol-acrylate photopolymer with fluorinated methacrylate | o-nitrobenzyl alcohol derivative | Visible light | Increased surface hydrophobicity, achieving a static water contact angle of 140°. mdpi.com |

| Co-polymer with highly fluorinated groups and methacrylic nitrobenzyl ester monomers | Methacrylic nitrobenzyl ester | UV light | Change in solubility in hydrofluoroether solvents, enabling photopatterning. nih.gov |

Advanced Photolysis Techniques

To enhance the spatial and temporal control of the release of caged compounds, advanced photolysis techniques are being explored. These methods aim to improve the precision and efficiency of the uncaging process, particularly in complex biological and material systems.

One- and Two-Photon Excitation for Uncaging

The o-nitrobenzyl platform has been evaluated for designing photolabile protecting groups that can be cleaved by both one- and two-photon excitation. nih.gov Several o-nitrobenzyl derivatives exhibit a large and red-shifted one-photon absorption in the near-UV range. nih.gov Upon photolysis, these caged substrates are cleanly released. nih.gov The quantum yields for uncaging after one-photon absorption are typically in the range of 0.1-1%. nih.gov

Two-photon excitation (2PE) offers significant advantages over one-photon excitation (1PE), including increased spatial resolution and reduced phototoxicity of UV light. ed.ac.uk In 2PE, a chromophore is excited by the simultaneous absorption of two lower-energy photons, effectively doubling the wavelength of irradiation into the red or near-infrared (NIR) range. nih.goved.ac.uk This nonlinear optical process confines the excitation to the focal point of the laser, providing spatial resolution at the femtoliter level. ed.ac.uk

For o-nitrobenzyl caged fluorescent coumarins, the action uncaging cross-section for two-photon excitation has been measured to be in the range of 0.01-0.1 Goeppert-Mayer (GM). nih.gov These values are consistent with low quantum yields of uncaging associated with two-photon absorption cross-sections of 1-50 GM. nih.gov While the cross-sections for one- and two-photon absorption of o-nitrobenzyl photolabile protecting groups can be improved, enhancing the corresponding action uncaging cross-sections remains a challenge due to the observed trend of their uncaging quantum yields. nih.gov

Table 3: Comparison of One- and Two-Photon Excitation for Uncaging

| Feature | One-Photon Excitation (1PE) | Two-Photon Excitation (2PE) |

|---|---|---|

| Excitation Wavelength | Near-UV | Red or Near-Infrared (NIR) nih.goved.ac.uk |

| Spatial Resolution | Lower | Higher (femtroliter level) ed.ac.uk |

| Tissue Penetration | Shallow | Deeper ed.ac.uk |

| Phototoxicity | Higher risk with UV light | Reduced risk of photodamage ed.ac.uk |

| Uncaging Quantum Yields (o-nitrobenzyl) | 0.1 - 1% nih.gov | Generally lower |

| Action Uncaging Cross-Section (o-nitrobenzyl caged coumarins) | Not specified | 0.01 - 0.1 GM nih.gov |

Utilization of Up-Conversion Nanoparticles for Red-Shifted Activation

To overcome the limitations of shallow tissue penetration with visible light, lanthanide-doped up-conversion nanoparticles (UCNPs) have been developed. nih.gov These nanoparticles can be excited by near-infrared (NIR) light and emit in the visible spectrum, which can then activate the photocleavable group. nih.gov This approach effectively shifts the activation window to the NIR range (approximately 700-1000 nm), allowing for deeper light penetration. nih.gov

UCNPs have been successfully used in various biomedical applications, including in vivo deep tissue imaging, drug delivery, and photodynamic therapy. nih.gov For instance, dye-sensitized core/active shell UCNPs embedded in a poly(methyl methacrylate) polymer implantable system have been used to shift the optogenetic neuron excitation window to a biocompatible and deep-tissue penetrable 800 nm wavelength. nih.gov

Table 4: Characteristics of Up-Conversion Nanoparticles for Red-Shifted Activation

| UCNP System | Excitation Wavelength | Emission Wavelength | Key Feature | Application |

|---|---|---|---|---|

| Dye-sensitized core/active shell UCNPs with Yb³⁺ doping | 800 nm | Visible spectrum | Enhanced up-conversion luminescence through bridged energy transfer. nih.gov | Optogenetic neuron excitation. nih.gov |

| NaGdF₄:Yb/Er@NaYbF₄:Nd@NaYF₄ core-shell-shell UCNPs | 808 nm / 980 nm | Green (520 nm, 550 nm) and Red (650 nm) | Enhanced red emission in the biological transparency window. semanticscholar.org | Bioimaging. semanticscholar.org |

| NaYF₄:Yb/Tm@NaYF₄ nanotransducers | NIR | UV | Remote control of deep-tissue signaling events. researchgate.net | In vivo immune system modulation. researchgate.net |

Photoacid Generation

Photoacid generators (PAGs) are compounds that produce protons (H⁺) upon irradiation. nih.gov The this compound moiety can be incorporated into molecules designed to function as PAGs. These PAGs are crucial components in chemically amplified photoresists, where the photogenerated acid catalyzes a cascade of reactions, such as deprotection or crosslinking, significantly enhancing the sensitivity of the resist. imaging.org

Both ionic and non-ionic PAGs exist. tcichemicals.com Non-ionic PAGs, such as those based on 2-nitrobenzyl sulfonate esters, are often preferred due to their better solubility in less polar spin-casting solvents. imaging.org The 2-nitrobenzyl sulfonate esters can be readily synthesized by either the esterification of a 2-nitrobenzyl alcohol with a sulfonyl halide or the reaction of a 2-nitrobenzyl halide with a silver sulfonate salt. imaging.org

The design of the 2-nitrobenzyl sulfonate PAG structure can be tailored to optimize various properties required for deep UV, chemically amplified resists. imaging.org In recent years, the application of PAGs has expanded into the biomedical field for uses such as tumor treatment, antibacterial therapy, and controlled drug release. nih.govresearchgate.net For example, nanoparticles containing PAGs have been developed that can be activated by light to induce cell death. researchgate.net

Coordination Chemistry and Ligand Design Involving 2 2 Nitrobenzyl Imidazole

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(2-Nitrobenzyl)-imidazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent, as well as the reaction conditions such as temperature and stoichiometry, plays a crucial role in the successful isolation of the desired complexes. Transition metals such as copper(II) and nickel(II) have been commonly used to form complexes with imidazole-based ligands jocpr.commdpi.com.

The general synthetic route can be represented by the following equation:

nL + MXy → [M(L)n]Xy

Where:

L = this compound

M = Metal ion (e.g., Cu2+, Ni2+)

X = Anion (e.g., Cl-, NO3-, CH3COO-)

n = stoichiometric coefficient

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole (B134444) ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand and to observe changes upon coordination to a diamagnetic metal ion.

Elemental Analysis: To determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in ascertaining the geometry of paramagnetic complexes.

Below is a representative table of characterization data for hypothetical Cu(II) and Ni(II) complexes of this compound, based on typical values for similar complexes.

| Complex | Color | Molar Conductivity (Ω-1cm2mol-1) | Magnetic Moment (μB) | Key IR Bands (cm-1) | Electronic Spectra λmax (nm) |

| [Cu(L)2Cl2] | Green | 15.5 | 1.85 | ν(C=N): ~1590, ν(M-N): ~450 | ~650, ~450 |

| [Ni(L)2Cl2] | Blue | 18.2 | 3.10 | ν(C=N): ~1595, ν(M-N): ~460 | ~630, ~430 |

L = this compound

The this compound ligand can exhibit different binding modes when coordinating to a metal ion. The primary coordination site is the pyridinic nitrogen atom (N-3) of the imidazole ring, which possesses a lone pair of electrons readily available for donation to a metal center. This results in a monodentate coordination mode jocpr.com.

In certain instances, the oxygen atoms of the nitro group on the benzyl (B1604629) ring could potentially participate in coordination, leading to a chelate binding mode. This would result in the formation of a stable five or six-membered ring involving the metal ion. The likelihood of chelation depends on several factors, including the nature of the metal ion, the solvent, and the steric constraints of the ligand. X-ray crystallography is the most definitive technique to determine the precise binding mode of the ligand in the solid state nih.gov. For many 2-substituted benzimidazole (B57391) complexes, monodentate coordination through the imidazole nitrogen is common jocpr.comresearchgate.net.

Ligand Field Theory and Metal-Ligand Interactions in Nitrobenzyl-Imidazole Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal d-orbitals and the ligand orbitals. In complexes of this compound, the imidazole nitrogen acts as a σ-donor, donating a lone pair of electrons to an empty d-orbital of the metal. This interaction leads to the splitting of the degenerate d-orbitals into different energy levels.

The magnitude of this splitting (Δ) is influenced by the field strength of the ligand. Imidazole is considered a moderately strong field ligand. The presence of the electron-withdrawing nitro group on the benzyl substituent can influence the electron density on the imidazole ring, which in turn can affect its σ-donor strength and the metal-ligand bond strength.